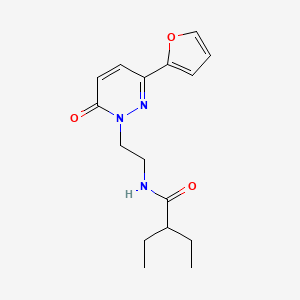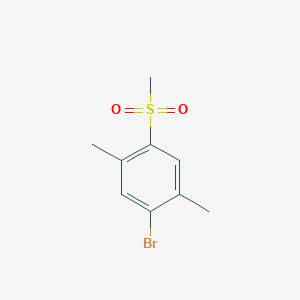
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C9H11BrO2S . It has an average mass of 263.151 Da and a monoisotopic mass of 261.966309 Da .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene” consists of a benzene ring substituted with bromo, methyl, and methylsulfonyl groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Chemical Reactions Analysis
Bromophenyl methyl sulfone compounds, such as “1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene”, can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
This compound can undergo coupling reactions with various nucleophiles, including amines, phenols, and thiols. For instance, it reacts with benzene sulfonamide in the presence of copper(I) iodide to form the corresponding N-aryl sulfonamide . These cross-coupling reactions are pivotal in constructing carbon-carbon and carbon-heteroatom bonds.
Electron-Withdrawing Substituents in Ligand Design
Researchers incorporate 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene into ligands to stabilize the highest-occupied molecular orbital (HOMO). For example, it can be introduced into cyclometalating ligands for transition metal complexes, enhancing their reactivity and selectivity in catalysis .
Analytical Chemistry: Reference Standards and Calibration
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene serves as a reference standard in analytical chemistry. Laboratories use it for calibration purposes, ensuring accurate measurements in gas chromatography-mass spectrometry (GC-MS) and other analytical techniques .
Advanced Battery Science
In the realm of energy storage, researchers investigate this compound’s potential as an electrolyte additive or electrode material. Its unique structure may contribute to improved battery performance, stability, and safety .
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is benzene sulfonamide . This compound interacts with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .
Mode of Action
The compound undergoes a coupling reaction with benzene sulfonamide . This reaction is facilitated by the presence of copper (I)iodide, which acts as a catalyst . The result of this reaction is the formation of N- aryl sulfonamide .
Result of Action
The primary result of the action of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is the formation of N- aryl sulfonamide . The molecular and cellular effects of this action would depend on the specific roles and functions of N- aryl sulfonamide in the organism.
Action Environment
The action of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is influenced by the presence of copper (I)iodide , which acts as a catalyst in the reaction
Propiedades
IUPAC Name |
1-bromo-2,5-dimethyl-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-6-5-9(13(3,11)12)7(2)4-8(6)10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJBRAAANBGVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

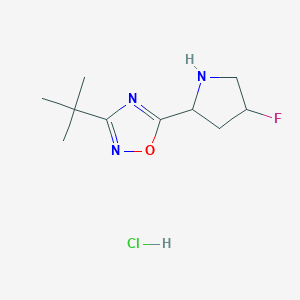
![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)
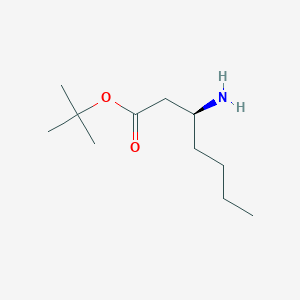
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)
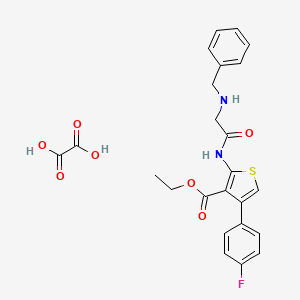
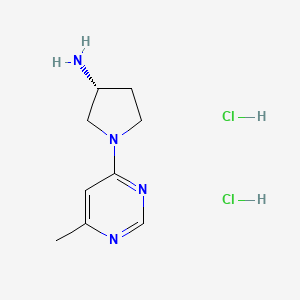
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)
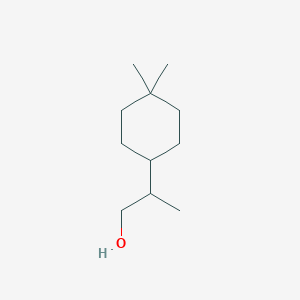

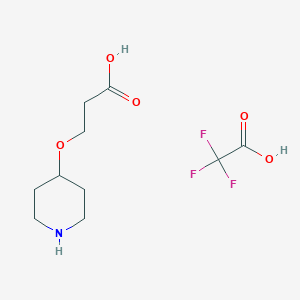
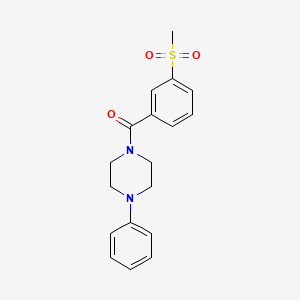
![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)
